molecular formula C14H13NO2 B1463747 6-(2,4-Dimethylphenyl)picolinic acid CAS No. 1225538-24-8

6-(2,4-Dimethylphenyl)picolinic acid

Cat. No.: B1463747
CAS No.: 1225538-24-8
M. Wt: 227.26 g/mol
InChI Key: DAXMWEXZZVTQDV-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenyl)picolinic acid is a chemical compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.26 g/mol .


Molecular Structure Analysis

The linear formula of this compound is C14H13NO2 . The InChI code for this compound is 1S/C14H13NO2/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 227.26 g/mol and a linear formula of C14H13NO2 .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of picolinic acid derivatives and their structural characterization through various methodologies. One approach involves the synthesis of dimeric phenol derivatives, including those related to picolinic acid structures, to examine their antioxidant capacity and radical scavenging activity. This synthesis utilizes catalytic reactions and in vitro methodologies to evaluate the compounds' effectiveness in scavenging free radicals and acting as antioxidants (Gülçin & Daştan, 2007). Such studies are pivotal for developing new antioxidant compounds with potential applications in pharmaceuticals and nutraceuticals.

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Research has explored the use of picolinic acid derivatives as building blocks for the synthesis of metal-organic frameworks (MOFs) and coordination compounds. These studies focus on the design and synthesis of novel coordination complexes with specific metal ions, utilizing picolinic acid derivatives as ligands. For example, complexes involving cobalt(II) picolinate have been synthesized and characterized, revealing insights into their DNA binding and photocleavage activities, which are crucial for understanding their potential applications in medicinal chemistry and drug design (Kawade et al., 2011).

Organic Synthesis and Catalysis

Picolinic acid derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecules through catalytic processes. Research in this area includes the development of palladium/copper-catalyzed methodologies for synthesizing symmetrical diarylpyridines, demonstrating the versatility of picolinic acid derivatives in facilitating C-H arylation reactions. This work highlights the importance of such compounds in advancing synthetic methodologies and creating functional materials and pharmaceuticals (Ma et al., 2015).

Environmental and Biological Applications

Studies have also investigated the degradation and utilization of picolinic acid by microorganisms, providing insights into the environmental fate of such compounds and their potential applications in bioremediation. The identification and characterization of gene clusters responsible for picolinic acid degradation in bacteria such as Alcaligenes faecalis offer a foundation for understanding microbial catabolism and developing strategies for environmental detoxification of toxic pyridine derivatives (Qiu et al., 2019).

Mechanism of Action

Properties

IUPAC Name

6-(2,4-dimethylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXMWEXZZVTQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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